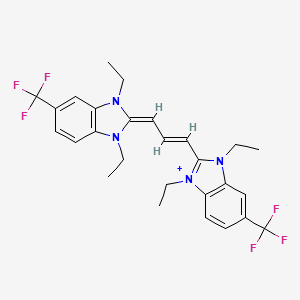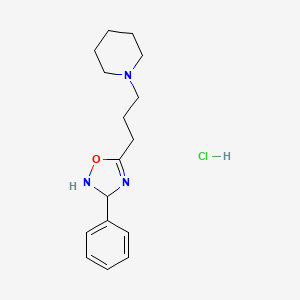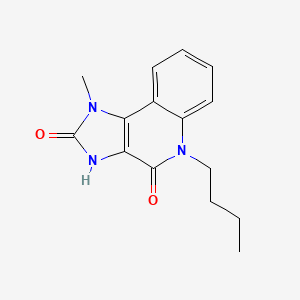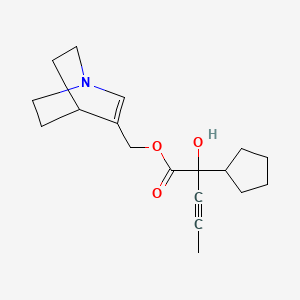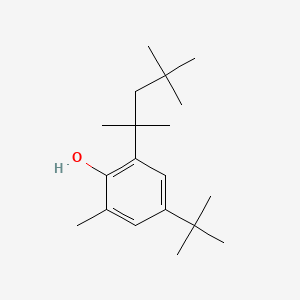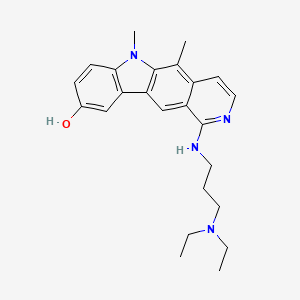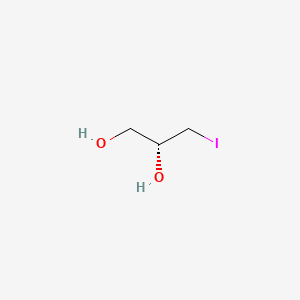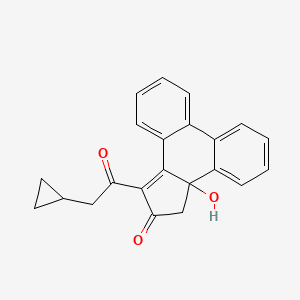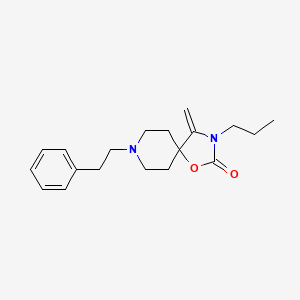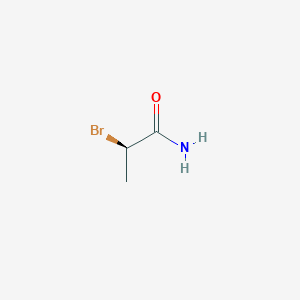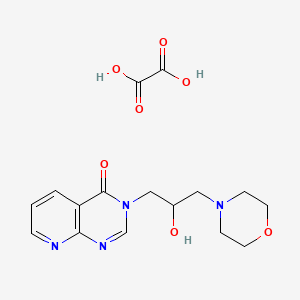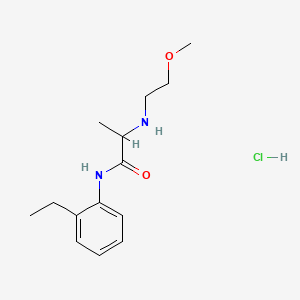
2'-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethylamino group, and a propionanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propionanilide Core: This step involves the reaction of aniline with propionyl chloride in the presence of a base such as pyridine to form propionanilide.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide and a strong base like sodium hydride.
Addition of the Methoxyethylamino Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions to introduce the methoxyethylamino group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用機序
The mechanism of action of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- Ethyl 2-(methylamino)acetate
- 2-(2-Methoxyethoxy)ethyl acetate
Uniqueness
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as enhanced solubility, specific reactivity, and potential biological activities.
特性
CAS番号 |
102504-45-0 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC名 |
N-(2-ethylphenyl)-2-(2-methoxyethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-12-7-5-6-8-13(12)16-14(17)11(2)15-9-10-18-3;/h5-8,11,15H,4,9-10H2,1-3H3,(H,16,17);1H |
InChIキー |
AJVCSZSYJRGGIP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C(C)NCCOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


